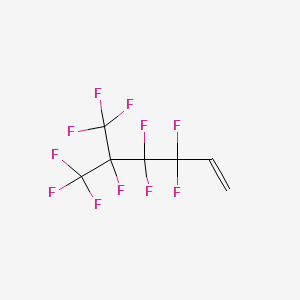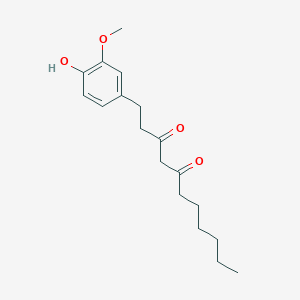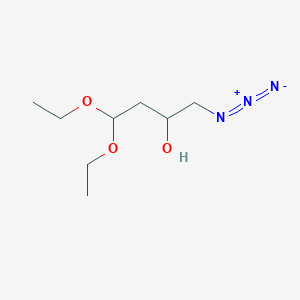
3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- is an organic compound with a unique structure that combines a cyclohexene ring with a carbonitrile group and a 4-methylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- typically involves the reaction of cyclohexene with a nitrile source in the presence of a catalyst. One common method is the hydrocyanation of cyclohexene using hydrogen cyanide in the presence of a nickel catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity 3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include primary amines.
Substitution: Products vary depending on the nucleophile used, such as amides or ethers.
Aplicaciones Científicas De Investigación
3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Cyclohexene-1-carbonitrile, 6-(4-methylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding or act as a nucleophile in biochemical reactions. The cyclohexene ring provides structural stability and influences the compound’s reactivity.
Comparación Con Compuestos Similares
Cyclohexene-1-carbonitrile: Lacks the 4-methylphenyl substituent, making it less sterically hindered.
4-Methyl-3-cyclohexene-1-carbonitrile: Similar structure but with different substituent positions, affecting its reactivity and applications.
Propiedades
Número CAS |
185459-34-1 |
|---|---|
Fórmula molecular |
C14H15N |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
6-(4-methylphenyl)cyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C14H15N/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-3,6-9,13-14H,4-5H2,1H3 |
Clave InChI |
DCXAMSGTAOWBRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC=CCC2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


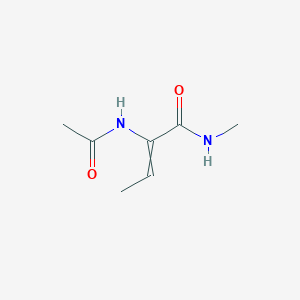

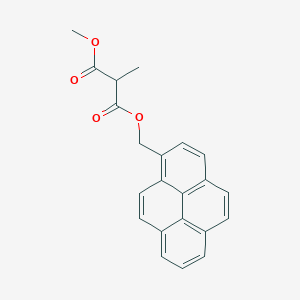
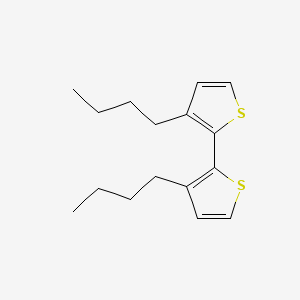
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
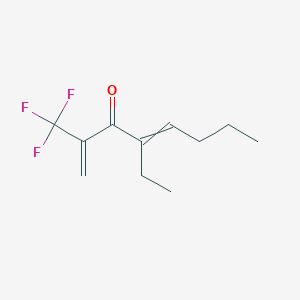
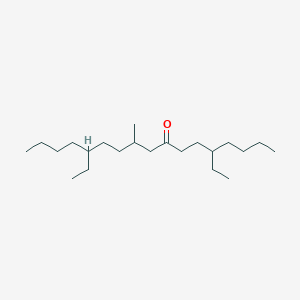
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
